

The Pharmacokinetics of Fluphenazine Enanthate: A Preclinical In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of **fluphenazine enanthate**, a long-acting injectable antipsychotic. The information presented herein is intended to support research, discovery, and development efforts in the field of neuropharmacology.

Core Data Presentation: Pharmacokinetics in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of fluphenazine following intramuscular administration of its enanthate and decanoate esters in various preclinical models. Due to the limited availability of public data specifically for the enanthate ester in rats and rabbits, data for the closely related decanoate ester is included as a relevant substitute, reflecting the slow-release properties characteristic of these long-acting formulations.

Table 1: Pharmacokinetic Parameters of Fluphenazine Enanthate in Dogs



Parameter	Value	Reference
Dose	2 mg/kg (IM in sesame oil)	[1]
Cmax	16.7 ± 1.1 ng/mL	[1]
Tmax	3.8 ± 0.5 days	[1]
Half-life (release from depot)	5.55 days	[1]

Table 2: Pharmacokinetic Parameters of Fluphenazine Decanoate in Preclinical Models

Species	Dose	Tmax	AUC (0-28 days)	Half-life	Reference
Rat (Wistar)	16 mg/kg (IM)	7 days	18,597 ng.h/mL	8-10 days	[2]
Rat (Sprague- Dawley)	16 mg/kg (IM)	7 days	21,865 ng.h/mL	8-10 days	[2]
Rabbit	4.5 mg/kg (IM)	7 days	18,120 ng.h/mL	8-10 days	[2]
Dog	2 mg/kg (IM in sesame oil)	10.6 ± 1.1 days	Not Reported	15.4 days	[1]

Note: The data for fluphenazine decanoate is presented to provide an understanding of the general pharmacokinetic profile of long-acting fluphenazine esters in these species.

Experimental Protocols

The following section details a representative experimental protocol for a preclinical pharmacokinetic study of **fluphenazine enanthate**. This protocol is a composite synthesized from established methodologies for long-acting injectable formulations in preclinical models.[1] [2]

Animal Models and Husbandry



- Species: Male Sprague-Dawley rats (250-300g), male New Zealand White rabbits (2.5-3.5 kg), or male Beagle dogs (8-12 kg).
- Acclimation: Animals are acclimated to the housing facility for at least 7 days prior to the study, with free access to standard laboratory chow and water.
- Housing: Animals are housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle.

Formulation and Administration

- Formulation: Fluphenazine enanthate is dissolved in a sterile sesame oil vehicle to the desired concentration.
- Dose Administration: A single intramuscular (IM) injection is administered into the gluteal muscle of dogs and rabbits, or the thigh muscle of rats.[2] The injection site is shaved and cleaned with 70% ethanol prior to injection.

Blood Sampling

- Rat: Blood samples (approximately 0.25 mL) are collected via the tail vein or retro-orbital sinus at pre-dose and at specified time points post-dose (e.g., 1, 4, 8, 24, 48, 72, 168, 336, 504, and 672 hours). A sparse sampling design may be utilized.[2]
- Rabbit: Blood samples (approximately 1 mL) are collected from the marginal ear vein at predose and at the same time points as for rats.
- Dog: Blood samples (approximately 2 mL) are collected from the jugular or cephalic vein at pre-dose and at the specified time points.
- Sample Processing: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and centrifuged at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Fluphenazine Quantification



- Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
 system is used for the quantification of fluphenazine in plasma.
- Sample Preparation:
 - Thaw plasma samples at room temperature.
 - \circ To 100 μ L of plasma, add an internal standard solution (e.g., a deuterated analog of fluphenazine).
 - Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for fluphenazine and the internal standard.
- Data Analysis: The concentration of fluphenazine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.



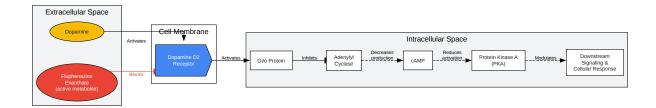
Pharmacokinetic Analysis

Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonlin) to determine the following pharmacokinetic parameters:

- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Apparent terminal half-life (t½)
- Clearance (CL/F)
- Volume of distribution (Vz/F)

Mandatory Visualizations Signaling Pathway

Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. The following diagram illustrates the simplified signaling cascade associated with dopamine D2 receptor activation, which is inhibited by fluphenazine.





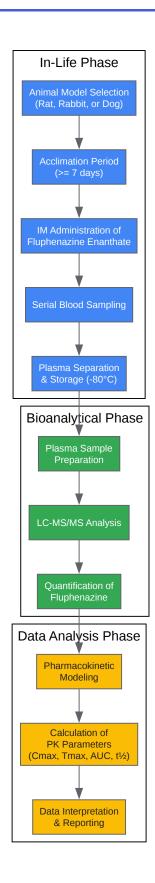
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Dopamine D2 Receptor Signaling Pathway Antagonized by Fluphenazine.

Experimental Workflow

The following diagram outlines the key steps in a typical preclinical pharmacokinetic study of **fluphenazine enanthate**.





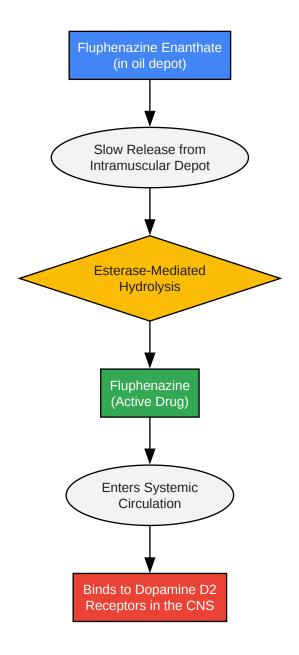
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Experimental Workflow for a Preclinical Pharmacokinetic Study.



Logical Relationship: Prodrug Activation

Fluphenazine enanthate is a prodrug that requires in vivo hydrolysis by esterases to release the active moiety, fluphenazine.



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Prodrug Activation and Mechanism of Action of Fluphenazine Enanthate.

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